molecular formula O4Tc- B1241340 Pertechnetate

Pertechnetate

Cat. No.: B1241340
M. Wt: 160.904 g/mol
InChI Key: FXUHHSACBOWLSP-UHFFFAOYSA-N
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Description

Pertechnetate (TcO₄⁻) is a tetrahedral oxyanion of technetium in its +7 oxidation state. It is diamagnetic, colorless in its salt forms, and serves as a foundational precursor in technetium chemistry . Produced via oxidation of technetium with nitric acid or hydrogen peroxide, TcO₄⁻ is notable for its environmental mobility and role in nuclear medicine, particularly as sodium this compound (NaTcO₄) in radiopharmaceuticals . In medical imaging, <sup>99m</sup>TcO₄⁻ is reduced from Tc(VII) to lower oxidation states (e.g., Tc(IV)) for labeling targeting agents, leveraging its rapid biodistribution and extracellular fluid diffusion . Its structural and electronic resemblance to iodide (I⁻) enables uptake via the sodium-iodide symporter (NIS) in thyroid tissues, though it lacks organification, leading to distinct pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pertechnetate is produced by oxidizing technetium with nitric acid or hydrogen peroxide. The this compound anion is similar to the permanganate anion but is a weaker oxidizing agent .

Industrial Production Methods: Technetium-99m is conveniently available in high radionuclidic purity from molybdenum-99, which decays to technetium-99m. Molybdenum-99 can be produced in a nuclear reactor via irradiation of molybdenum-98 or naturally occurring molybdenum with thermal neutrons. Currently, molybdenum-99 is recovered as a product of the nuclear fission reaction of uranium-235, separated from other fission products via a multistep process, and loaded onto a column of alumina that forms the core of a molybdenum-99/technetium-99m radioisotope generator .

Chemical Reactions Analysis

Types of Reactions: Pertechnetate undergoes various types of reactions, including reduction and complexation. It is a weaker oxidizing agent compared to permanganate but can be reduced to lower oxidation states of technetium, such as technetium (VI), technetium (V), and technetium (IV) .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Brain Imaging

Technetium-99m sodium pertechnetate plays a crucial role in cerebral perfusion imaging. It is injected intravenously, allowing it to circulate through the bloodstream. The distribution of the compound reflects cerebral blood flow, making it valuable for diagnosing conditions such as:

  • Cerebrovascular diseases : Including strokes and transient ischemic attacks.
  • Brain tumors : It aids in detecting and delineating tumor boundaries.
  • Assessment of brain death : By demonstrating the absence of intracranial blood flow .

Thyroid Studies

Due to its chemical similarity to iodide, technetium-99m sodium this compound is absorbed by the thyroid gland, making it useful for:

  • Thyroid scintigraphy : Evaluating thyroid function and structure.
  • Diagnosis of conditions : Such as Graves' disease, thyroid nodules, and thyroid cancer.
  • Localization of ectopic thyroid tissue : Particularly in cases like lingual thyroid .

Cardiac Imaging

While technetium-99m sodium this compound itself is not primarily used for myocardial perfusion imaging, it serves as a precursor for other radiopharmaceuticals like technetium-99m sestamibi and technetium-99m tetrofosmin. These agents are critical for assessing myocardial blood flow and identifying areas at risk due to inadequate perfusion .

Other Applications

Technetium-99m sodium this compound has additional applications including:

  • Salivary gland imaging : For evaluating conditions affecting salivary function.
  • Urinary bladder imaging : Particularly for detecting vesico-ureteral reflux.
  • Dacryoscintigraphy : Imaging the nasolacrimal drainage system .

Data Table: Summary of Applications

Application AreaSpecific UsesConditions Diagnosed
Brain ImagingCerebral perfusion studiesStrokes, brain tumors, brain death assessment
Thyroid StudiesThyroid scintigraphyGraves' disease, thyroid cancer
Cardiac ImagingMyocardial perfusion imaging (via derivatives)Coronary artery disease
Salivary Gland ImagingEvaluation of salivary functionSalivary gland disorders
Urinary Bladder ImagingDetection of vesico-ureteral refluxUrinary tract abnormalities
DacryoscintigraphyImaging nasolacrimal drainageNasolacrimal duct obstruction

Case Study 1: Brain Perfusion Scintigraphy

A study involving patients with suspected cerebrovascular accidents utilized technetium-99m sodium this compound to assess cerebral blood flow. Results indicated significant reductions in perfusion in affected areas compared to healthy controls, aiding in timely diagnosis and management.

Case Study 2: Thyroid Cancer Diagnosis

In a clinical trial with patients presenting thyroid nodules, technetium-99m sodium this compound was used for scintigraphy. The uptake patterns helped differentiate between benign and malignant lesions, leading to appropriate surgical interventions .

Mechanism of Action

The pertechnetate ion distributes in the body similarly to the iodide ion but is not organified when trapped in the thyroid gland. It concentrates in the thyroid gland, salivary glands, gastric mucosa, and choroid plexus. The uptake of the this compound anion in the thyroid parenchyma is mediated by the sodium-iodide symporter, a transmembrane glycoprotein .

Comparison with Similar Compounds

Pertechnetate vs. Perrhenate (ReO₄⁻)

Perrhenate (ReO₄⁻) is the closest chemical analog to TcO₄⁻, sharing identical charge, geometry, and oxidation state (+7). However, key differences include:

  • Proton Affinity (PA): TcO₄⁻ exhibits a higher PA (300.1 kcal/mol) than ReO₄⁻ (297.2 kcal/mol), influencing their reactivity in protonation and anion-exchange processes .
  • Removal Kinetics: Bismuth-based minerals remove TcO₄⁻ faster (rate constant = (1.2 ± 0.2) × 10⁻⁴ min⁻¹) than ReO₄⁻ ((0.7 ± 0.2) × 10⁻⁴ min⁻¹), with Re forming intermediate Bi₃ReO₈ phases absent in Tc systems .
  • Environmental Behavior: ReO₄⁻ is widely used as a non-radioactive surrogate for TcO₄⁻ in separation studies, though their slight differences in hydration energy and coordination chemistry complicate direct extrapolation .

Table 1: Comparative Properties of TcO₄⁻ and ReO₄⁻

Property TcO₄⁻ ReO₄⁻
Proton Affinity (kcal/mol) 300.1 297.2
Removal Rate Constant (×10⁻⁴ min⁻¹) 1.2 ± 0.2 0.7 ± 0.2
Hydration Energy (kJ/mol) -315 -305

This compound vs. Permanganate (MnO₄⁻)

Both MnO₄⁻ and TcO₄⁻ are tetrahedral +7 oxyanions, but MnO₄⁻ is a stronger oxidizer. TcO₄⁻’s weaker oxidative capacity makes it less reactive in redox applications, though it participates in reductions to Tc(IV/V) species in alkaline nuclear waste without external catalysts . Structurally, MnO₄⁻’s shorter M–O bonds (1.56 Å vs. 1.76 Å for TcO₄⁻) correlate with higher electronegativity and oxidative potency .

This compound vs. Iodide (I⁻)

Despite similar charge and NIS-mediated uptake in thyroid tissues, TcO₄⁻ and I⁻ diverge in pharmacokinetics:

  • Biodistribution: TcO₄⁻ clears from plasma faster than I⁻, with <50% remaining after several minutes, while I⁻ accumulates progressively due to organification .
  • Medical Imaging: TcO₄⁻ is used for thyroid and parathyroid imaging but requires subtraction techniques (e.g., with <sup>99m</sup>Tc-sestamibi) to distinguish glandular activity . I⁻ (<sup>131</sup>I) permits long-term monitoring due to slower clearance .

Table 2: Thyroid Uptake and Clearance Parameters

Parameter <sup>99m</sup>TcO₄⁻ <sup>131</sup>I⁻
Peak Thyroid Uptake Time 1–2 hours 24–48 hours
Clearance Half-Time ~6 hours >24 hours
Organification No Yes

Adsorption and Remediation

  • Activated Carbon: Zn-activated carbon (A-CF-Z) achieves the highest TcO₄⁻ adsorption capacity (303.03 mg·g⁻¹), outperforming Fe-activated variants .
  • Resins: SuperLig®639 resin shows high selectivity for TcO₄⁻ in Hanford waste, with distribution coefficients (Kd) influenced by nitrate competition .

Table 3: Adsorption Capacities of Materials for TcO₄⁻

Material Maximum Capacity (mg·g⁻¹) Reference
Activated Carbon (Zn-treated) 303.03
Biochar (Bamboo) 45.6 (Freundlich model)

Separation Challenges

Efforts to separate TcO₄⁻ from ReO₄⁻ exploit subtle differences in PA and hydration energy. For example, cucurbit[8]uril-based materials selectively trap TcO₄⁻ via anion-adaptive crystallinity, though scalability remains challenging .

Research Findings and Implications

  • Nuclear Medicine: TcO₄⁻’s rapid clearance enables efficient imaging, but its inability to organify limits therapeutic use compared to I⁻ .
  • Environmental Mobility: TcO₄⁻’s solubility necessitates advanced adsorbents (e.g., biochar, resins) for groundwater remediation .
  • Surrogate Limitations: ReO₄⁻’s divergent kinetics and phase behavior caution against overreliance in TcO₄⁻ simulation studies .

Biological Activity

Pertechnetate, specifically sodium this compound (Na99mTcO4), is a widely used radiopharmaceutical in nuclear medicine, primarily for diagnostic imaging. Its biological activity is characterized by its biodistribution, mechanisms of action, and implications in various clinical settings. This article will explore these aspects in detail, supported by data tables and relevant case studies.

1. Biodistribution of this compound

The biodistribution of this compound varies significantly based on physiological conditions and pathological states. Various studies have documented how different factors influence its uptake and localization in tissues.

1.1 Clinical Study: Effects of Roux-en-Y Gastric Bypass

A study investigated the biodistribution of technetium-99m this compound in rats post-Roux-en-Y gastric bypass (RYGB). The results indicated significant changes in the distribution of this compound across various organs, which could lead to misinterpretations during scintigraphic examinations.

Organ% Radioactivity per gram (CPM)Control GroupRYGB Group
Liver5.03.07.5
Kidney4.52.56.0
Thyroid10.08.012.0
Heart3.02.04.0

Source:

This study highlights the importance of considering surgical history when interpreting imaging results involving this compound.

1.2 Influence of Plasma Aluminum Levels

Another case study examined how elevated plasma aluminum levels can alter the distribution of this compound in vivo. The study found that at aluminum levels above 50 µg/L, the distribution characteristics of this compound were significantly affected, demonstrating altered retention and localization patterns.

Aluminum Level (µg/L)Rf Value (Methanol System)
51.00
500.90
1000.85

Source:

This indicates that certain biochemical conditions can modify the biological activity of this compound.

This compound acts primarily through its ability to mimic iodide uptake by the thyroid gland, which is crucial for imaging thyroid function and pathology.

2.1 Pharmacokinetics

The pharmacokinetic profile of this compound involves rapid absorption and distribution via the bloodstream, with a notable affinity for the thyroid gland, salivary glands, and gastric mucosa.

  • Absorption : Rapidly absorbed after intravenous administration.
  • Distribution : Primarily localized to thyroid tissue, with significant uptake in salivary glands.
  • Elimination : Excreted mainly through urine.

2.2 Toxicological Profile

The toxicological profile indicates that while this compound is generally safe at diagnostic doses, excessive exposure can lead to radiation-induced effects, particularly in sensitive tissues such as the thyroid.

Source:

3. Case Studies and Research Findings

Several case studies have been conducted to assess the implications of this compound in clinical settings:

3.1 Imaging Thyroid Nodules

A systematic review highlighted the use of this compound SPECT imaging for assessing thyroid nodules' functionality, demonstrating its effectiveness in differentiating between benign and malignant lesions.

3.2 Monitoring Gastrointestinal Disorders

This compound has been successfully utilized to evaluate gastrointestinal bleeding and patency post-surgery, showcasing its versatility beyond thyroid imaging.

Q & A

Q. How can ion-exchange methods be optimized for pertechnetate (TcO₄⁻) separation in complex waste matrices?

Basic Research Focus:
Ion-exchange resins like SuperLig®639 and TEVA® exhibit variability in this compound adsorption due to competing anions (e.g., nitrate) and non-pertechnetate Tc species. Key methodological considerations:

  • Equilibrium Modeling : Use nitrate-to-pertechnetate molar ratios to predict loading efficiency, as adsorption capacity declines at ratios >200,000 .
  • Batch vs. Column Tests : Batch contact tests may overestimate performance; column tests with simulated Hanford waste showed ~70% Tc breakthrough despite high batch Kd values, highlighting kinetic limitations .
  • Error Mitigation : Non-pertechnetate species introduce analytical uncertainty; sequential re-contact tests amplify errors due to concentration effects. Triplicate sampling and ICP-MS validation are critical .

Q. What spectroscopic and computational methods differentiate this compound from perrhenate (ReO₄⁻)?

Advanced Research Focus:
While TcO₄⁻ and ReO₄⁻ are often used as analogs, disparities in proton affinity (PA) and electronic structure require precise characterization:

  • Electrospray Ionization (ESI) : Proton-bound dimers (TcO₄⁻)(H⁺)(ReO₄⁻) dissociate preferentially into HTcO₄ and ReO₄⁻, confirming PA[TcO₄⁻] = 300.1 kcal/mol vs. PA[ReO₄⁻] = 297.2 kcal/mol .
  • DFT Calculations : Validate experimental PA differences by modeling charge distribution and bond lengths, revealing stronger Tc–O covalency .
  • UV-Vis Spectra : TcO₄⁻ in >2 M H₂SO₄ shows distinct absorption bands at 244 nm and 288 nm, absent in ReO₄⁻, enabling speciation tracking during electrochemical reduction .

Q. How do non-pertechnetate species impact technetium quantification in nuclear waste?

Basic Research Focus:
Non-pertechnetate species (e.g., Tc colloids, Tc-S complexes) complicate analysis:

  • Separation Protocols : Aliquat®336 extraction followed by TEVA® resin achieves 85–90% TcO₄⁻ recovery, but high error rates (6–19%) persist due to incomplete partitioning .
  • Spike Recovery Tests : Duplicate analyses of Hanford Tank samples showed 13.6% error with Aliquat®336 vs. 6.35% with TEVA®, emphasizing resin-specific biases .
  • Detection Limits : ICP-MS and LSC (liquid scintillation counting) must be paired with anion-exchange pre-concentration to achieve sub-ppb sensitivity .

Q. What receptor designs improve selective this compound recognition in environmental samples?

Advanced Research Focus:
Acyclic hosts with N–H/C–H donors outperform macrocycles for TcO₄⁻ selectivity:

  • Hydrogen Bonding : Receptors with pyridine-2,6-dicarboxamide groups achieve >95% TcO₄⁻ uptake in nitrate-rich solutions, leveraging stronger TcO₄⁻–H bond interactions vs. ReO₄⁻ .
  • Halogen Bonding : Iodine-based receptors show moderate selectivity but suffer from interference by sulfate and phosphate .
  • Fluorescent Sensors : A cryptand receptor with dansyl fluorophores detects TcO₄⁻ at 10⁻⁷ M via fluorescence quenching, though ON–OFF switching remains a challenge .

Q. How can electrochemical reduction pathways of TcO₄⁻ be controlled in acidic media?

Advanced Research Focus:
TcO₄⁻ reduction to Tc(IV) oxides (e.g., TcO₂·xH₂O) depends on acidity and electrode material:

  • RVC-OTTLE Studies : In 0.5 M H₂SO₄, reduction initiates at 0.4 V (vs. Ag/AgCl) but is electrochemically irreversible on carbon electrodes. At >2 M H₂SO₄, TcO₄⁻ converts to Tc(III) sulfato complexes, confirmed by UV-Vis shifts .
  • Kinetic Barriers : Slow scan rates (2 mV/s) minimize passivation layers, while higher acidity accelerates Tc dissolution .

Q. What methodologies resolve contradictions in this compound adsorption data across studies?

Advanced Research Focus:
Discrepancies arise from resin batch variability and undefined non-pertechnetate fractions:

  • Normalization : Plot loading vs. nitrate/TcO₄⁻ molar ratio to align data across Hanford Envelopes A, B, and C .
  • Isotherm Refinement : Ternary models (e.g., Langmuir-Freundlich) account for ionic strength effects, reducing scatter from R² = 0.65 to 0.89 in Envelope B samples .
  • Meta-Analysis : Cross-reference batch ID, solution ionic strength, and resin age to identify outlier datasets .

Q. Why does this compound speciation vary between simulants and actual Hanford tank waste?

Basic Research Focus:
Simulants often underestimate non-pertechnetate species:

  • Extractable Fraction : Only 34% of Tc in AN-107 waste exists as TcO₄⁻, vs. 100% in simulants, due to Tc-S/Sn(II) complexes .
  • Column Performance : Simulants predict 20% Tc breakthrough at 35 BV (bed volumes), but actual waste reaches 23% at 12 BV, necessitating resin preconditioning with competing anions .

Q. How can HPLC-UV methods be adapted for trace this compound quantification?

Basic Research Focus:

  • Mobile Phase Optimization : 0.03 M acetate (pH 4.5) increases TcO₄⁻ retention to 7.3 min, avoiding co-elution with interferents .
  • Calibration : Linear response (R² > 0.99) from 10⁻⁸ to 10⁻⁴ M, validated via spike recovery in 99Mo/99mTc generator eluates .

Properties

Molecular Formula

O4Tc-

Molecular Weight

160.904 g/mol

IUPAC Name

oxido(trioxo)technetium

InChI

InChI=1S/4O.Tc/q;;;-1;

InChI Key

FXUHHSACBOWLSP-UHFFFAOYSA-N

SMILES

[O-][Tc](=O)(=O)=O

Canonical SMILES

[O-][Tc](=O)(=O)=O

Synonyms

99m-Pertechnetate, Tc
99mTcO4
99Tc Pertechnetate
99Tc-Pertechnetate
99TcmO4
Pertechnetate
Pertechnetate Sodium
Pertechnetate, Technetium
Sodium Pertechnetate Tc 99m
Sodium, Pertechnetate
Tc 99m Pertechnetate
Tc 99m-Pertechnetate
Technetium 99mTc pertechnetate
Technetium Pertechnetate
Technetium Tc 99m O(4)
Technetium Tc 99m Pertechnetate
Technetium-99mTc-pertechnetate

Origin of Product

United States

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